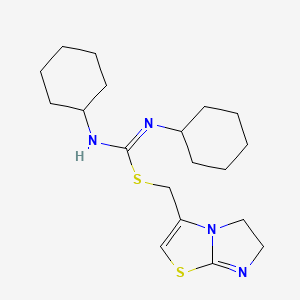![molecular formula C19H18N8 B10771715 4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile](/img/structure/B10771715.png)
4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “PMID25719566C7” is a small molecular drug known for its investigative properties. It is also referred to by its synonyms, GTPL8306 and BDBM50078638 . This compound has been studied for its potential therapeutic applications, particularly in targeting bromodomains of BAZ2A and BAZ2B .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like PMID25719566C7 typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include batch or continuous flow processes, with careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
PMID25719566C7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of PMID25719566C7 include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
PMID25719566C7 has a wide range of scientific research applications, including:
Biology: Employed in biological assays to investigate the role of bromodomains in gene regulation and chromatin remodeling.
Medicine: Explored for its potential therapeutic effects in diseases where bromodomain inhibition is beneficial, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting bromodomains.
作用機序
The mechanism of action of PMID25719566C7 involves its interaction with bromodomains of BAZ2A and BAZ2B . Bromodomains are protein domains that recognize acetylated lysine residues on histone tails, playing a crucial role in regulating gene expression. By binding to these bromodomains, PMID25719566C7 inhibits their function, leading to changes in chromatin structure and gene expression. This inhibition can result in therapeutic effects, particularly in diseases where dysregulation of bromodomain activity is implicated.
類似化合物との比較
Similar Compounds
Compounds similar to PMID25719566C7 include other bromodomain inhibitors such as:
JQ1: A well-known bromodomain inhibitor that targets BRD4.
I-BET762: Another bromodomain inhibitor with specificity for BET family proteins.
OTX015: A clinical-stage bromodomain inhibitor with potential therapeutic applications in cancer.
Uniqueness
PMID25719566C7 is unique in its specific targeting of BAZ2A and BAZ2B bromodomains . This specificity allows for more precise modulation of gene expression and chromatin remodeling, potentially leading to fewer off-target effects compared to other bromodomain inhibitors.
特性
分子式 |
C19H18N8 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
4-[5-(1-methylpyrazol-4-yl)-3-[2-(4-methyltriazol-1-yl)ethyl]imidazol-4-yl]benzonitrile |
InChI |
InChI=1S/C19H18N8/c1-14-11-27(24-23-14)8-7-26-13-21-18(17-10-22-25(2)12-17)19(26)16-5-3-15(9-20)4-6-16/h3-6,10-13H,7-8H2,1-2H3 |
InChIキー |
YPRKVQKJNRKXFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=N1)CCN2C=NC(=C2C3=CC=C(C=C3)C#N)C4=CN(N=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-methyl-1-[3-(1-oxoisoquinolin-2-yl)propanoylamino]butyl]boronic acid](/img/structure/B10771643.png)
![5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
![(2S)-2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B10771654.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)
![2-[(4-methoxyphenyl)sulfonyl-[4-methyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentanoyl]amino]acetic acid](/img/structure/B10771677.png)


![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)
![(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)

![N-{3-[(5-cyclopropyl-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B10771721.png)